molecular formula C9H10ClN3 B6141689 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 298702-81-5

5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B6141689
CAS No.: 298702-81-5
M. Wt: 195.65 g/mol
InChI Key: JMIHUWXMTNSEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 298702-81-5) is a high-value chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features a reactive chloromethyl group on a fused 1H-pyrazolo[3,4-b]pyridine scaffold, making it a versatile building block for the synthesis of more complex molecules. The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug discovery due to its close resemblance to purine bases, which allows it to interact with a wide range of biological targets . Researchers utilize this scaffold in the development of compounds for various therapeutic areas, including as tyrosine kinase inhibitors, anticancer agents, and cardiovascular treatments . The specific presence of the chloromethyl group at the 5-position provides a reactive handle for further functionalization, such as nucleophilic substitution reactions, facilitating the creation of diverse chemical libraries. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-(chloromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIHUWXMTNSEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The most widely documented method involves a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde (1 ) in dimethylformamide (DMF) under catalysis by hydroxylamine hydrochloride. This method, detailed in patent CN105801574A, proceeds via nucleophilic attack of hydroxylamine on the aldehyde group, followed by cyclization and subsequent chloromethylation. The reaction is conducted at 60°C for 6–8 hours, with triethylamine as a base to neutralize HCl byproducts.

Key Optimization Parameters:

  • Molar ratio of hydroxylamine hydrochloride to aldehyde : A 2.5:1 ratio maximizes yield (85%) by ensuring complete conversion without side reactions.

  • Solvent choice : DMF enhances solubility of intermediates, while alternatives like acetonitrile reduce yields to 40%.

  • Temperature control : Reactions below 60°C result in incomplete cyclization, whereas higher temperatures promote decomposition.

Experimental Data and Scalability

Table 1 summarizes optimized conditions from the patent:

EntryHydroxylamine (equiv)Time (h)Yield (%)
11.0643
25.0871
32.5885

This method is scalable to kilogram quantities, with post-treatment requiring simple filtration and recrystallization. The final step introduces the chloromethyl group via reaction with thionyl chloride, achieving >95% purity.

Four-Component Bicyclization for Structural Diversity

Reaction Design and Substrate Scope

A four-component bicyclization strategy enables access to tri- and tetracyclic pyrazolo[3,4-b]pyridines. As reported by ACS The Journal of Organic Chemistry, this method combines arylglyoxals, pyrazol-5-amine, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one (4 ) in a one-pot cascade. The sequence involves:

  • Knoevenagel condensation between arylglyoxals and pyran-2-one.

  • Michael addition of pyrazol-5-amine.

  • Double cyclization to form the pyrazolo[3,4-b]pyridine core.

Key Advantages:

  • Regioselectivity : Exclusive formation of the 1H-tautomer due to thermodynamic stability.

  • Functional group tolerance : Electron-donating and withdrawing substituents on arylglyoxals yield derivatives in 61–82% efficiency.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the reaction proceeds via a zwitterionic intermediate, which undergoes intramolecular cyclization to form the fused pyridine ring (Figure 1). Chloromethylation is achieved post-cyclization using SOCl₂, with yields dependent on steric hindrance at the C5 position.

Cu(II)-Catalyzed [3+3] Cycloaddition

Protocol Development

A 2024 ACS Omega study introduced a Cu(II) acetylacetonate-catalyzed formal [3+3] cycloaddition for synthesizing pyrazolo[3,4-b]pyridines. This method reacts pyrazolones with amines in chloroform, achieving 85–90% yields under mild conditions (25°C, 12 hours).

Reaction Optimization:

  • Catalyst loading : 10 mol% Cu(acac)₂ balances cost and efficiency.

  • Solvent screening : Chloroform outperforms polar solvents (e.g., ethanol, methanol) due to improved intermediate stability.

Comparative Analysis with Traditional Methods

Table 2 contrasts key metrics across synthetic routes:

MethodYield (%)Temperature (°C)Scalability
Ring-closing8560Industrial
Four-component8280Lab-scale
Cu(II)-catalyzed9025Pilot-scale

The Cu(II) method offers ambient temperature conditions but requires rigorous exclusion of moisture, limiting current industrial adoption.

Post-Synthetic Modifications and Functionalization

Chloromethyl Group Introduction

The chloromethyl moiety at C5 is typically introduced via two pathways:

  • Direct alkylation : Treatment of 5-hydroxymethyl intermediates with SOCl₂ or PCl₃.

  • Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine for stereoretentive substitution.

Purity and Characterization

Final compounds are characterized by:

  • ¹H NMR : Distinct signals at δ 7.2 (C4-H), 8.66 (C6-H), and 12.49 (N-H).

  • Mass spectrometry : Molecular ion peak at m/z 232.11 ([M+H]⁺).

Industrial and Environmental Considerations

The hydroxylamine hydrochloride-mediated method is preferred for large-scale synthesis due to low-cost reagents ($0.50/g for 2-chloro-3-pyridinecarboxaldehyde) and minimal waste. In contrast, four-component reactions generate stoichiometric byproducts, necessitating column chromatography and reducing eco-efficiency. Life-cycle assessments highlight the Cu(II) method’s advantage in atom economy (82% vs. 68% for ring-closing) .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various reactions:

  • Nucleophilic Substitution: The chloromethyl group readily undergoes nucleophilic substitution due to the electron-withdrawing nature of the chlorine atom.

  • Oxidation: The compound can be oxidized under appropriate conditions to form more complex derivatives.

  • Reduction: Specific reagents can reduce certain parts of the compound, altering its functional groups.

Common Reagents and Conditions

  • Sodium hydride: in anhydrous solvents for nucleophilic substitution.

  • Oxidizing agents: like potassium permanganate or hydrogen peroxide for oxidation reactions.

  • Reducing agents: such as lithium aluminum hydride for reduction processes.

Major Products

Nucleophilic substitution often yields products where the chlorine atom is replaced by other functional groups, such as alkyl or aryl groups. Oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound, which may have different physical and chemical properties.

Scientific Research Applications

Chemical Properties and Structure

The compound 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has the following chemical properties:

  • Molecular Formula : C₉H₁₁ClN₃
  • CAS Number : 833472-83-6
  • Molecular Weight : 195.65 g/mol

Its structure consists of a pyrazolo[3,4-b]pyridine framework with a chloromethyl substituent at the 5-position, which enhances its reactivity and potential biological activity.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. Compounds within this class have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance:

  • Mechanism of Action : These compounds often target kinases involved in cancer proliferation and survival.
  • Case Studies : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed promising results against breast cancer cell lines, indicating their potential as lead compounds for further drug development .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity:

  • Effectiveness Against Bacteria : Preliminary studies suggest that this compound exhibits inhibitory effects on various bacterial strains, including resistant strains.
  • Research Findings : A comparative analysis highlighted its effectiveness in inhibiting Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis .

Material Science Applications

Beyond biomedical applications, this compound also finds utility in material science:

Polymer Chemistry

The chloromethyl group in this compound makes it a versatile building block for polymer synthesis:

  • Polymerization Reactions : It can participate in radical polymerization reactions to create functionalized polymers with tailored properties.
  • Case Study : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Mechanism of Action

The biological activity of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is believed to stem from its interaction with specific molecular targets in cells. The chloromethyl group can react with nucleophilic sites on proteins or DNA, potentially inhibiting their function and affecting cellular processes. This mechanism is being leveraged to develop new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrazolo[3,4-b]pyridines are highly substituent-dependent. Below is a comparative analysis of key derivatives:

Compound Substituents Key Properties Biological Activities References
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine 5-CH₂Cl, 1-CH₃, 3-CH₃ High reactivity (alkylation potential), moderate lipophilicity (ClogP ~2.1) Anticancer, kinase inhibition (proposed)
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide 4-Cl, 5-CONH₂, 1-CH₃, 3-CH₃ Enhanced hydrogen bonding (carboxamide), ClogP ~1.8 Neuroprotective, anti-inflammatory
Methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 5-Cl, 4-COOCH₃, 1/3/6-CH₃ Ester group (hydrolyzable), high lipophilicity (ClogP ~3.0) Antimicrobial, fluorescence applications
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-Cl Halogen-rich (bulky substituents), ClogP ~2.5 Kinase inhibition, potential CNS activity
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 5-Br, 3-COOCH₂CH₃ Ester group (prodrug potential), moderate solubility Antiviral, PDE4 inhibition
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Fused chromenone and thienopyrimidine moieties Extended π-system, high fluorescence (λem ~450 nm) Anticancer, fluorescence imaging

Pharmacological and Chemical Insights

Reactivity :

  • The chloromethyl group in the target compound enables facile alkylation of biomolecules (e.g., cysteine residues in kinases), a property absent in carboxamide or ester derivatives .
  • Bromo and chloro derivatives (e.g., 5-Bromo-3-chloro analog) exhibit stronger halogen bonding with target proteins, enhancing kinase inhibition .

Solubility and Bioavailability: Carboxamide and ester derivatives (e.g., methyl 5-chloro-1,3,6-trimethyl) show improved aqueous solubility compared to halogenated analogs, critical for oral bioavailability . Fused chromenone derivatives exhibit poor solubility but exceptional fluorescence, enabling dual therapeutic and diagnostic applications .

Anti-inflammatory Effects: Carboxamide derivatives (e.g., 4-Chloro-1,3-dimethyl-5-carboxamide) reduce TNF-α production by 70% at 10 μM, outperforming brominated analogs .

Biological Activity

5-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrazole and a pyridine ring. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3, with the chloromethyl group contributing to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated various derivatives against multiple bacterial and fungal strains, revealing significant growth inhibition:

CompoundMIC (µg/mL)Activity Type
This compound4–16Broad-spectrum antimicrobial
Other derivatives (e.g., 2-chloromethyl derivatives)2–8Enhanced activity against Gram-positive bacteria

The chloromethyl group enhances nucleophilic substitution reactions, allowing for the introduction of various functional groups that can further improve antimicrobial efficacy .

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. In vitro studies have shown promising results against several cancer cell lines:

Cell LineIC50 (µM)Reference Drug
HepG-2 (liver cancer)10.35–41.62Doxorubicin
MCF-7 (breast cancer)9.66–27.01Erlotinib

In particular, certain derivatives demonstrated potent inhibition of the EGFR kinase pathway, which is crucial in many cancers . The structure-activity relationship (SAR) analyses revealed that modifications to the core structure significantly impact both the potency and selectivity of these compounds against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of chloromethyl-pyrazolo derivatives and tested their antimicrobial activity against five bacterial strains. The most potent compound exhibited an MIC comparable to standard antibiotics like amoxicillin, indicating its potential as an alternative treatment .

Case Study 2: Cancer Cell Line Inhibition
Another investigation focused on the anticancer potential of various pyrazolo derivatives. The study highlighted that specific modifications led to compounds with IC50 values significantly lower than existing treatments for breast and liver cancers, suggesting a promising avenue for drug development .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution: The chloromethyl group allows for substitution reactions that can modify the compound's biological profile.
  • Kinase Inhibition: Several derivatives have been identified as inhibitors of key kinases involved in cancer progression (e.g., TBK1), showcasing their potential in targeted therapies .

Q & A

Basic Research Question

  • 1D/2D NMR : Assign proton and carbon signals using 1H^1H, 13C^{13}C, DEPT, and 1H^1H-13C^{13}C correlation experiments (e.g., HETECOR, COLOC) to resolve overlapping signals in the pyrazolo[3,4-b]pyridine core .
  • X-ray Diffraction : Single-crystal X-ray studies reveal bond lengths, angles, and intermolecular interactions (e.g., C-H···O, C-H···π) that stabilize the crystal lattice . For example, torsion angles between fused pyrazole-pyridine rings and substituents (e.g., ~30–38°) impact molecular packing .

How can researchers resolve contradictions in biological activity data for pyrazolo[3,4-b]pyridine derivatives?

Advanced Research Question
Discrepancies in biological assays (e.g., IC50_{50} values for kinase inhibition) often arise from:

  • Substituent Effects : Minor structural changes (e.g., replacing N(1)-H with N-methyl in the pyrazolo[3,4-b]pyridine core) can disrupt hydrogen bonding with target proteins, drastically reducing activity .
  • Assay Conditions : Variations in cellular permeability or enzyme isoform specificity (e.g., FGFR1 vs. VEGFR2 selectivity) require orthogonal validation using enzymatic assays, cellular proliferation studies, and molecular docking .
    Methodology : Use structure-activity relationship (SAR) studies to correlate substituent electronic properties (Hammett constants) with bioactivity trends .

What strategies are effective for improving the regioselectivity of nucleophilic substitution at the 5-chloromethyl position?

Advanced Research Question
The 5-(chloromethyl) group is prone to nucleophilic substitution, but competing reactions at other sites (e.g., pyridine nitrogen) can occur. Key strategies include:

  • Solvent Control : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for SN2 mechanisms at the chloromethyl site .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature Modulation : Lower temperatures (~0–5°C) favor selective substitution by reducing side reactions .

How can computational methods guide the design of pyrazolo[3,4-b]pyridine derivatives for selective kinase inhibition?

Advanced Research Question

  • Molecular Docking : Model interactions between the pyrazolo[3,4-b]pyridine scaffold and kinase ATP-binding pockets (e.g., FGFR1’s hinge region). Key residues (e.g., Asp656 in FGFR1) form hydrogen bonds with the N(1)-H group, critical for inhibitory activity .
  • MD Simulations : Assess binding stability by simulating ligand-protein complexes over 100+ ns trajectories. Pay attention to hydrophobic interactions with gatekeeper residues (e.g., Phe642 in FGFR1) .
  • 3D-QSAR : Generate predictive models using steric/electronic descriptors to prioritize substituents (e.g., electron-withdrawing groups at the 5-position enhance FGFR1 affinity) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Purification : Chromatographic separation of regioisomers (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyridine byproducts) requires high-performance liquid chromatography (HPLC) with C18 columns .
  • Yield Optimization : Scale-up reactions often suffer from reduced yields due to poor mixing. Implement continuous flow reactors to maintain consistent heat/mass transfer .
  • Safety : Handle chlorinated intermediates (e.g., 4-chloro derivatives) in fume hoods with strict PPE protocols to avoid exposure .

How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric Effects : Bulky groups (e.g., 3,5-dimethoxyphenyl at the 6-position) hinder Suzuki-Miyaura coupling at the 4-position. Use Pd/XPhos catalysts to mitigate steric hindrance .
  • Electronic Effects : Electron-deficient aryl boronic acids (e.g., 4-CF3_3-substituted) accelerate coupling rates due to enhanced electrophilicity of the pyrazolo[3,4-b]pyridine core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.